molecular formula C20H14ClNO2S B7456628 4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide

4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide

Cat. No.: B7456628
M. Wt: 367.8 g/mol
InChI Key: LKPSVWGZMGABHX-UHFFFAOYSA-N
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Description

4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring system, with a chlorine atom at the 4-position and a naphthalen-2-yl group at the nitrogen atom. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide typically involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with naphthalen-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene rings can be oxidized to form naphthoquinones.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid production and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(phenyl)naphthalene-1-sulfonamide
  • 4-chloro-N-(naphthalen-1-yl)naphthalene-1-sulfonamide
  • 4-chloro-N-(2-methylphenyl)naphthalene-1-sulfonamide

Uniqueness

4-chloro-N-(naphthalen-2-yl)naphthalene-1-sulfonamide is unique due to the specific positioning of the naphthalen-2-yl group, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-naphthalen-2-ylnaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2S/c21-19-11-12-20(18-8-4-3-7-17(18)19)25(23,24)22-16-10-9-14-5-1-2-6-15(14)13-16/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPSVWGZMGABHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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